3-[3-(Benzyloxy)phenyl]benzonitrile
Overview
Description
3-[3-(Benzyloxy)phenyl]benzonitrile is a chemical compound with the CAS Number 893736-89-5 and a linear formula of C20H15NO . It has a molecular weight of 285.35 .
Molecular Structure Analysis
The InChI code for 3-[3-(Benzyloxy)phenyl]benzonitrile is 1S/C20H15NO/c21-14-17-8-4-9-18(12-17)19-10-5-11-20(13-19)22-15-16-6-2-1-3-7-16/h1-13H,15H2 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis
3-[3-(Benzyloxy)phenyl]benzonitrile has a molecular weight of 285.35 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are not specified in the search results.Scientific Research Applications
1. General Applications “3-[3-(Benzyloxy)phenyl]benzonitrile” is a chemical compound with the molecular formula C20H15NO . It’s often used in scientific research, particularly in the field of organic chemistry .
2. Synthesis and Applications of m-Aryloxy Phenols A related group of compounds, m-aryloxy phenols, have a wide range of applications. They are used as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
3. Synthesis Methods The synthesis of m-aryloxy phenols involves the use of hydrogen bromide and boron tribromide (BBr 3) as catalysts in demethylation reactions. Bronsted acid HBr and Lewis acid BBr 3 can coordinate with electron-rich sites in organic compounds and enhance the outcome of organic reactions .
1. Precursor in Chemical Industry Benzonitrile, a compound similar to “3-[3-(Benzyloxy)phenyl]benzonitrile”, finds its primary application in the chemical industry as a precursor to a range of useful compounds . For instance, it can be hydrolyzed to benzoic acid or reduced to benzylamine .
2. Intermediate in Pharmaceutical Industry In the pharmaceutical industry, Benzonitrile is used as an intermediate in the production of various drugs .
3. Green Synthesis of Benzonitrile A green synthesis method for benzonitrile has been proposed, using ionic liquid as the recycling agent . This method involves the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride . The ionic liquid used in this process exhibits multiple roles of co-solvent, catalysis, and phase separation, thus eliminating the use of metal salt catalysts . This method simplifies the separation process and allows for the easy recovery and recycling of the ionic liquid .
1. Precursor in Chemical Industry Benzonitrile, a compound similar to “3-[3-(Benzyloxy)phenyl]benzonitrile”, finds its primary application in the chemical industry as a precursor to a range of useful compounds . For instance, it can be hydrolyzed to benzoic acid or reduced to benzylamine .
2. Intermediate in Pharmaceutical Industry In the pharmaceutical industry, Benzonitrile is used as an intermediate in the production of various drugs .
3. Green Synthesis of Benzonitrile A green synthesis method for benzonitrile has been proposed, using ionic liquid as the recycling agent . This method involves the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride . The ionic liquid used in this process exhibits multiple roles of co-solvent, catalysis, and phase separation, thus eliminating the use of metal salt catalysts . This method simplifies the separation process and allows for the easy recovery and recycling of the ionic liquid .
Safety And Hazards
properties
IUPAC Name |
3-(3-phenylmethoxyphenyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO/c21-14-17-8-4-9-18(12-17)19-10-5-11-20(13-19)22-15-16-6-2-1-3-7-16/h1-13H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAPVLJQBVTFMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC(=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602456 | |
Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Benzyloxy)phenyl]benzonitrile | |
CAS RN |
893736-89-5 | |
Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.